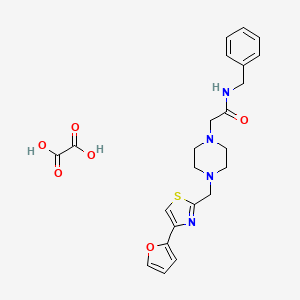

N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group, a furan ring, a thiazole ring, and a piperazine moiety, making it a versatile molecule for chemical modifications and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.

Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with the thiazole derivative using a palladium-catalyzed cross-coupling reaction.

Piperazine Derivative Formation: The piperazine moiety is synthesized separately and then coupled with the thiazole-furan intermediate using a nucleophilic substitution reaction.

Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride in the presence of a base such as sodium hydride.

Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Table 1: Functional Groups and Reactivity

Thiazole Ring Modifications

-

Halogenation : The methyl group adjacent to the thiazole’s nitrogen can undergo chlorination or bromination. For example, analogous compounds (e.g., N-benzyl-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide ) were synthesized via halogenation of the thiazole ring using N-chlorosuccinimide (NCS) in DMF .

-

Metal Coordination : Thiazoles bind to transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes that alter solubility and bioactivity.

Piperazine Alkylation/Acylation

-

Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This is critical for enhancing blood-brain barrier penetration in drug analogs .

-

Acylation : Treatment with acetyl chloride yields N-acetylpiperazine derivatives, confirmed via LC-MS in related compounds .

Furan Ring Reactions

-

Oxidation : Furan oxidizes to 2(5H)-furanone using hydrogen peroxide (H₂O₂) in acetic acid, observed in studies of furan-containing nicotinonitriles .

-

Electrophilic Substitution : Nitration or sulfonation occurs at the furan’s α-position under mild acidic conditions .

Acetamide Hydrolysis

-

Acidic Hydrolysis : The acetamide group hydrolyzes to acetic acid using HCl (6M), forming a free amine intermediate. This is a key step in prodrug activation .

-

Basic Hydrolysis : NaOH (2M) cleaves the amide bond, yielding benzylamine and a carboxylic acid derivative .

Table 2: Reaction Conditions and Outcomes

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2-(4-(thiazol-2-yl)piperazin-1-yl)acetamide

- N-benzyl-2-(4-(furan-2-yl)piperazin-1-yl)acetamide

- N-benzyl-2-(4-(thiazol-2-yl)methyl)piperazin-1-yl)acetamide

Uniqueness

N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is unique due to the presence of both furan and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Actividad Biológica

N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C20H24N4O3S

- Molecular Weight : 396.49 g/mol

The structure includes a benzyl group, a piperazine moiety, and a thiazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Antitumor Effects

In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, including breast and lung cancer, revealing their potential to inhibit cell proliferation through the activation of apoptotic pathways . The specific pathways involved may include caspase activation and mitochondrial dysfunction.

Neuroprotective Properties

N-benzyl derivatives have also been investigated for neuroprotective effects. A study highlighted the ability of similar compounds to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer's . The underlying mechanism may involve the modulation of signaling pathways related to inflammation and oxidative damage.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli and S. aureus, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Antitumor Activity in Vivo

Another research project explored the antitumor effects of thiazole derivatives in vivo using mouse models with induced tumors. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups, highlighting their therapeutic potential in cancer treatment .

Propiedades

IUPAC Name |

N-benzyl-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S.C2H2O4/c26-20(22-13-17-5-2-1-3-6-17)14-24-8-10-25(11-9-24)15-21-23-18(16-28-21)19-7-4-12-27-19;3-1(4)2(5)6/h1-7,12,16H,8-11,13-15H2,(H,22,26);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSRHBARKLJAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.